molecular formula C11H11F2N3O B2969623 [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1774482-57-3

[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2969623
CAS No.: 1774482-57-3
M. Wt: 239.226
InChI Key: QQULSAWGPHTIAU-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₁H₁₁F₂N₃O) features a 1,2,3-triazole core substituted with a 2,2-difluoro-2-phenylethyl group at the N1 position and a hydroxymethyl group at the C4 position. Its SMILES representation is C1=CN(N=N1)C(C(F)(F)C2=CC=CC=C2)CO, and it is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

Properties

IUPAC Name

[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O/c12-11(13,9-4-2-1-3-5-9)8-16-6-10(7-17)14-15-16/h1-6,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQULSAWGPHTIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Difluorophenylethyl Group:

    Addition of the Methanol Group: The final step involves the addition of the methanol group to the triazole ring, which can be accomplished through various methods such as reduction or substitution reactions.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The difluorophenylethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Scientific Research Applications

[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring and difluorophenylethyl group can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Analysis and Molecular Similarity

The compound’s closest structural analogs, identified via similarity scoring (≥0.57), include:

Compound Name CAS No. Similarity Key Substituents Molecular Formula
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 103755-58-4 0.62 Phenyl, hydroxymethyl C₉H₈N₃O
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 217448-86-7 0.60 2,6-Difluorobenzyl, ester C₁₂H₁₀F₂N₃O₂
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol - - 2,4-Difluorophenyl, ethanol C₁₀H₉F₂N₃O

Key Observations :

  • The 2,2-difluoro-2-phenylethyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to simpler phenyl or benzyl substituents .
  • The hydroxymethyl group at C4 is a common feature in bioactive triazoles, enabling hydrogen bonding in molecular interactions .

Comparison :

  • Microwave-assisted methods (e.g., ) could improve reaction efficiency for future syntheses.

Inferences :

  • Fluorine substitution (e.g., 3-fluorophenyl in ) enhances cytotoxicity, suggesting the difluoro-phenylethyl group in the target compound may confer similar bioactivity.

Physicochemical Properties

Compound Melting Point (°C) Solubility CCS (Ų, [M+H]⁺)
Target Compound Not reported Likely polar due to -CH₂OH Predicted: 190–210
(1a) Pyrimidine-triazole-methanol 194–196 Soluble in acetonitrile -
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 118–120 Ethanol-soluble -

Notes:

  • The target compound’s collision cross-section (CCS) predictions aid in mass spectrometry-based identification .
  • Higher fluorine content may improve metabolic stability compared to non-fluorinated analogs.

Biological Activity

The compound [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1774482-57-3) belongs to the class of 1,2,3-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol is C11H12F2N4O. The presence of fluorine atoms in the structure enhances its lipophilicity and biological activity. The triazole ring is a crucial pharmacophore that contributes to its interaction with various biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds with similar triazole structures have shown potent activity against various fungal strains. The mechanism typically involves inhibition of ergosterol synthesis, which is vital for fungal cell membrane integrity.

CompoundFungal StrainMIC (μg/mL)Reference
1Candida albicans0.0156
2Aspergillus fumigatus0.125

Antibacterial Activity

Triazoles have also demonstrated antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The inhibition mechanism often involves interference with bacterial enzyme systems.

CompoundBacterial StrainMIC (μg/mL)Reference
AStaphylococcus aureus0.125
BEscherichia coli0.5

Anticancer Activity

Triazole derivatives are being explored for their anticancer potential as well. They may act by inhibiting specific kinases involved in cancer cell proliferation or inducing apoptosis in malignant cells.

The biological mechanisms underlying the activity of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cytochrome P450 enzymes in fungi or DNA gyrase in bacteria.
  • Membrane Disruption : By interfering with ergosterol biosynthesis in fungi or disrupting bacterial cell membranes.
  • Signal Transduction Pathways : Potential modulation of pathways involved in cell growth and apoptosis in cancer cells.

Case Studies

Several studies have evaluated the efficacy of triazole derivatives similar to [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol:

  • Study on Antifungal Activity : A series of triazole compounds were tested against Candida species and showed promising results with MIC values significantly lower than standard antifungal agents like fluconazole .
  • Antibacterial Screening : Compounds were screened against multi-drug resistant bacterial strains showing enhanced activity compared to existing antibiotics .

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